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Compound of Interest

Compound Name: Hpk1-IN-28

Cat. No.: B12418172

Kinase Selectivity Profile of NDI-101150 Against
MAP4K Family Members

A Comparative Guide for Researchers

This guide provides a detailed comparison of the kinase inhibitor NDI-101150's inhibitory
activity against its primary target, Hematopoietic Progenitor Kinase 1 (HPK1), and other
members of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family. The
data presented here is crucial for researchers in immunology and oncology seeking to
understand the selectivity of novel therapeutic compounds.

While the specific compound "Hpk1-IN-28" was not found in publicly available literature, this
guide utilizes data from the well-characterized and highly selective HPK1 inhibitor, NDI-101150,
as a representative example for the purposes of illustrating a kinase selectivity profile against
the MAP4K family.

Quantitative Kinase Inhibition Data

The following table summarizes the inhibitory activity of NDI-101150 against HPK1 (MAP4K1)
and its selectivity over other MAP4K family members. NDI-101150 demonstrates potent
inhibition of HPK1 with a high degree of selectivity against closely related kinases.[1]
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Kinase Target IC50 (nM) Selectivity vs. HPK1 (Fold)
HPK1 (MAP4K1) 0.7 1

GLK (MAP4K3) >264 >377

HGK (MAP4K4) >7000 >10,000

MINK (MAP4K6) >7000 >10,000

IC50 values represent the concentration of the inhibitor required to reduce the activity of the
kinase by 50%. Data for GLK, HGK, and MINK are derived from published selectivity profiles.

Experimental Protocols

The biochemical kinase inhibition data presented in this guide was generated using a
standardized in vitro kinase assay, such as a Time-Resolved Fluorescence Energy Transfer
(TR-FRET) or a luminescence-based assay like ADP-Glo™. Below is a representative protocol
for determining the IC50 of an inhibitor against a panel of kinases.

Biochemical Kinase Inhibition Assay (Representative
Protocol)

This protocol outlines the general steps for assessing the potency of a test compound against a
panel of purified kinases.

1. Reagent Preparation:

» Kinase Buffer: A buffered solution (e.g., HEPES, pH 7.5) containing MgClz, bovine serum
albumin (BSA), and dithiothreitol (DTT).

e ATP Solution: Adenosine triphosphate (ATP) prepared in kinase buffer at a concentration
appropriate for the specific kinase being assayed (often at or near the Km value for ATP).

o Substrate Solution: A solution of a peptide or protein substrate specific to the kinase,
prepared in kinase buffer.
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Kinase Aliquots: Purified, recombinant kinase enzymes are diluted to a working
concentration in kinase buffer.

Test Compound Dilution Series: The inhibitor (e.g., NDI-101150) is serially diluted in dimethyl
sulfoxide (DMSOQO) and then further diluted in kinase buffer to achieve the final desired
concentrations for the assay.

. Assay Procedure:
The assay is typically performed in a 384-well plate format.

To each well, the following are added in order:

[¢]

Test compound at various concentrations.

[¢]

Kinase solution.

[e]

The plate is incubated for a defined period (e.g., 15-30 minutes) at room temperature to
allow the compound to bind to the kinase.

[e]

The kinase reaction is initiated by the addition of the ATP and substrate solution.

The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room
temperature.

. Signal Detection:
The reaction is stopped, and the signal is developed according to the specific assay format:

o For ADP-Glo™ Assay: An ADP-Glo™ reagent is added to terminate the kinase reaction
and deplete the remaining ATP. A kinase detection reagent is then added to convert the
generated ADP to ATP, which is subsequently measured as a luminescent signal. The
luminescence is proportional to the amount of ADP produced and thus, the kinase activity.

[21031[4]

o For TR-FRET Assay (e.g., LanthaScreen™): A detection solution containing a terbium-
labeled antibody that recognizes the phosphorylated substrate and a fluorescent tracer is
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added. The FRET signal is measured on a suitable plate reader. The signal is inversely
proportional to the kinase activity.[5][6][7][8]

4. Data Analysis:

e The raw data (luminescence or FRET ratios) are normalized to controls (0% inhibition with
DMSO and 100% inhibition with a high concentration of a known inhibitor).

e The normalized data is then plotted against the logarithm of the inhibitor concentration.

e The IC50 value is determined by fitting the data to a four-parameter logistic equation using

appropriate software (e.g., GraphPad Prism).

Visualizations
MAP4K Signaling Pathway

The following diagram illustrates the position of HPK1 and other MAP4K family members within
a generalized signaling cascade. HPK1 is a negative regulator of T-cell receptor signaling.
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Caption: Simplified MAP4K signaling pathway.

Experimental Workflow for Kinase Selectivity Profiling

The diagram below outlines the key steps involved in determining the selectivity of a kinase
inhibitor across a panel of kinases.
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Caption: Workflow for kinase selectivity profiling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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